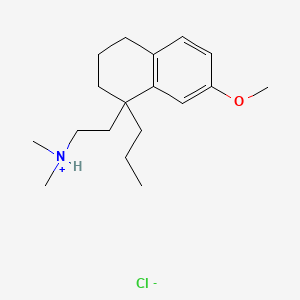
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring, a tetrahydro structure, and various functional groups including methoxy, dimethyl, and propyl groups
Méthodes De Préparation
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring, followed by the introduction of the tetrahydro structure and the functional groups. Common reagents used in the synthesis include naphthalene, ethylamine, and various catalysts. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinones, while reduction may yield tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride can be compared with other similar compounds, such as 1-Naphthalenemethanamine and 2-(1-Naphthyl)ethylamine These compounds share some structural similarities but differ in their functional groups and overall structure
Propriétés
Numéro CAS |
63766-03-0 |
|---|---|
Formule moléculaire |
C18H30ClNO |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
2-(7-methoxy-1-propyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-5-10-18(12-13-19(2)3)11-6-7-15-8-9-16(20-4)14-17(15)18;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Clé InChI |
KKIMIXKKWJENDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCC2=C1C=C(C=C2)OC)CC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


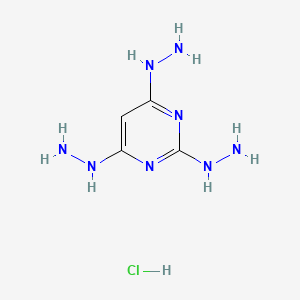
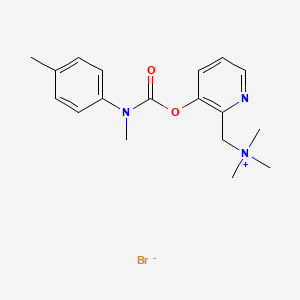
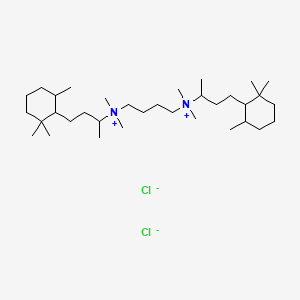

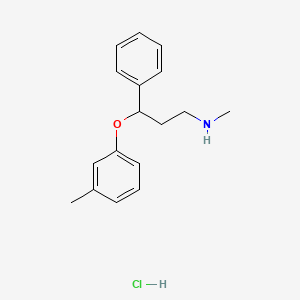
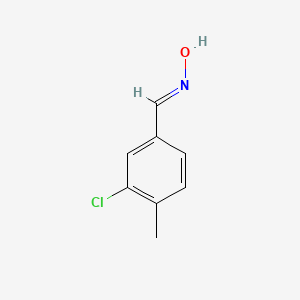
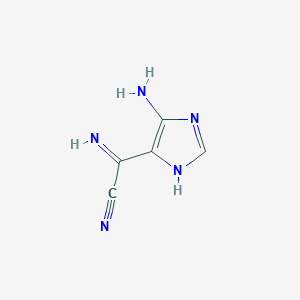
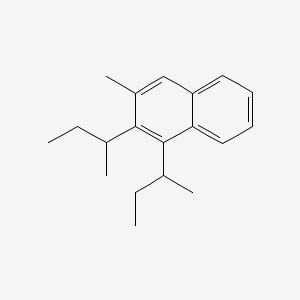
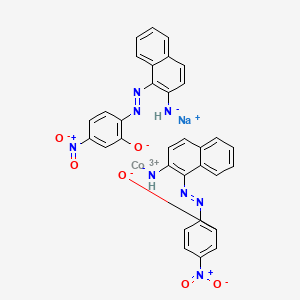
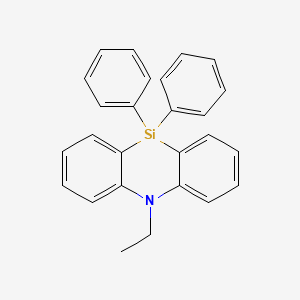
![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)



